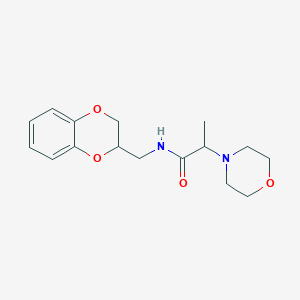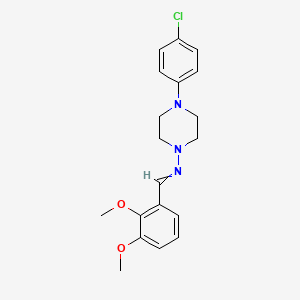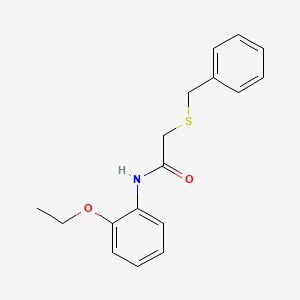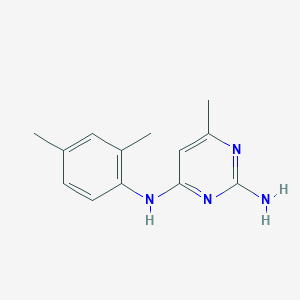![molecular formula C17H16FNO B6131199 1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6131199.png)
1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. It has drawn considerable attention from researchers due to its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to act by modulating several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline in lab experiments include its wide range of pharmacological activities and its potential use in the treatment of various diseases. However, its limitations include its relatively low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful consideration in dose selection.
Future Directions
There are several future directions for research on 1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline. These include:
1. Further investigation of its mechanism of action to better understand its pharmacological properties.
2. Evaluation of its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
3. Development of more efficient synthesis methods to improve its yield and purity.
4. Exploration of its potential use in combination therapy with other drugs to enhance its therapeutic effects.
5. Investigation of its potential use as a diagnostic tool for certain diseases, such as cancer.
Conclusion:
1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that exhibits a wide range of pharmacological activities. Its potential use in the treatment of various diseases has drawn considerable attention from researchers. Further research is needed to better understand its mechanism of action and to explore its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One of the commonly used methods is the Pictet-Spengler reaction. This reaction involves the condensation of an aryl aldehyde with an amino acid or its derivative in the presence of a Lewis acid catalyst. The reaction leads to the formation of a tetrahydroquinoline ring system. The resulting compound is then subjected to acylation with 4-fluorobenzoyl chloride to obtain the final product.
Scientific Research Applications
1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential pharmacological properties. It has been found to exhibit a wide range of activities, including anticonvulsant, analgesic, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-15-9-7-13(8-10-15)12-17(20)19-11-3-5-14-4-1-2-6-16(14)19/h1-2,4,6-10H,3,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWLVEBOQCULTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6131139.png)
![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)

![(4-methoxy-3,5-dimethylphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6131152.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6131162.png)
![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B6131168.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B6131172.png)


![3-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6131192.png)
![isopropyl 4-(4-methoxyphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B6131204.png)
![2-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6131205.png)
![1-{2-hydroxy-3-[2-methoxy-4-({[3-(methylthio)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6131208.png)